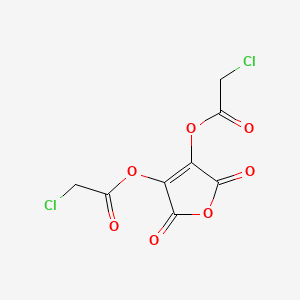
Dihydroxymaleic anhydride bis(chloroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) is a chemical compound with the molecular formula C10H6Cl2O7 It is a derivative of maleic anhydride and is characterized by the presence of two chloroacetate groups attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) typically involves the reaction of maleic anhydride with chloroacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate groups can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The furan ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroacetate groups.
Hydrolysis: Carboxylic acids corresponding to the hydrolyzed ester bonds.
Oxidation and Reduction: Various oxidized or reduced forms of the furan ring.
Scientific Research Applications
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Researchers use it to study the effects of chloroacetate derivatives on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic applications, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) involves its interaction with specific molecular targets and pathways. The chloroacetate groups can act as electrophiles, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl diacetate: Similar structure but with acetate groups instead of chloroacetate groups.
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(phenylacetate): Contains phenylacetate groups, offering different reactivity and applications.
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl dipropanoate:
Uniqueness
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) is unique due to the presence of chloroacetate groups, which impart distinct reactivity and biological activity. This makes it a valuable compound for developing new derivatives with specific properties and applications.
Properties
CAS No. |
132-80-9 |
|---|---|
Molecular Formula |
C8H4Cl2O7 |
Molecular Weight |
283.02 g/mol |
IUPAC Name |
[4-(2-chloroacetyl)oxy-2,5-dioxofuran-3-yl] 2-chloroacetate |
InChI |
InChI=1S/C8H4Cl2O7/c9-1-3(11)15-5-6(16-4(12)2-10)8(14)17-7(5)13/h1-2H2 |
InChI Key |
AEOJCHZMBGOYCY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)OC1=C(C(=O)OC1=O)OC(=O)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















